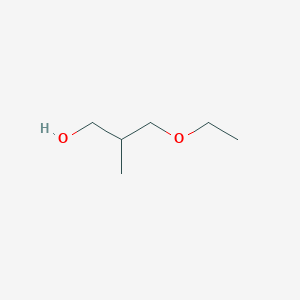

3-Ethoxy-2-methyl-propan-1-ol

Description

Properties

IUPAC Name |

3-ethoxy-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-8-5-6(2)4-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGHSXFXNFUYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Data from Analogous Process (Adapted)

| Parameter | Condition/Value |

|---|---|

| Starting material | 1,3-Propanediol (analogous substrate) |

| Alkylating agent | Methyl chloride (analogous to ethyl chloride) |

| Base | Potassium hydroxide (KOH) |

| Catalyst | Potassium iodide (KI) |

| Solvent | Acetone, acetonitrile, or DMF |

| Temperature | 100–120 °C |

| Pressure | 0.5–5 bar |

| Reaction time | 1.5–3 hours |

| Selectivity to desired product | 85–95% |

| Yield | 70–85% |

Note: The above data is adapted from the preparation of 3-methoxy-1-propanol, which shares mechanistic similarity with this compound synthesis.

Reduction of Ethyl Ester Precursors

Another method involves the reduction of ethyl esters of 2-methylpropan-1-ol derivatives bearing an ethoxy substituent.

Starting Material : 2-ethoxy-2-methylpropionic acid ethyl ester or related esters.

Reducing Agents : Potassium borohydride in the presence of lithium chloride is effective for reducing esters to the corresponding alcohols.

Solvent : Ethanol is commonly used as the reaction medium.

Reaction Conditions : The reaction is typically conducted at mild temperatures (around 60 °C) under atmospheric or slightly reduced pressure.

Workup : After completion, acidification with hydrochloric acid, extraction with dichloromethane, drying over anhydrous sodium sulfate, and vacuum concentration yield the target alcohol.

Yield and Purity : This method can achieve yields above 80% with product purity around 98%, making it suitable for industrial-scale production.

Example Experimental Data

| Step | Details |

|---|---|

| Ester dissolved in ethanol | 236.3 g ester in 500 g ethanol |

| Additives | 42.4 g lithium chloride, 27 g potassium borohydride |

| Temperature | 60 °C |

| Reaction time | 0.5–1 hour plus incremental additions of borohydride |

| Acidification | 3 M HCl added over 1 hour |

| Extraction solvent | Dichloromethane (3x extraction) |

| Drying agent | Anhydrous sodium sulfate |

| Yield | 86.7% |

| Product purity | 98% |

This procedure is derived from a patent describing preparation of ethoxy-substituted methyl propanol derivatives and is adaptable for this compound.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of 2-methylpropan-1-ol | 2-Methylpropan-1-ol, ethyl chloride | KOH, KI, polar aprotic solvent | 100–120 °C, 0.5–5 bar | 70–85 | 85–95 | Direct ether formation, scalable |

| Reduction of ethyl ester | Ethyl 2-ethoxy-2-methylpropionate | Potassium borohydride, LiCl | 60 °C, ethanol solvent | ~87 | ~98 (purity) | Mild conditions, high purity product |

Research Findings and Industrial Relevance

The alkylation approach benefits from the availability of inexpensive starting materials and straightforward reaction conditions, allowing for efficient scale-up with high selectivity and minimal waste.

The reduction method provides a cleaner product with fewer side reactions, suitable for applications demanding high purity, such as pharmaceutical intermediates.

Both methods emphasize environmentally benign conditions, avoiding harsh reagents or solvents, aligning with green chemistry principles.

The choice of method depends on the availability of precursors, desired purity, and production scale.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-methyl-propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like or .

Reduction: It can be reduced to form alcohols using reducing agents such as or .

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

Oxidation: Aldehydes, ketones

Reduction: Alcohols

Substitution: Halides, ethers

Scientific Research Applications

Chemistry

3-Ethoxy-2-methylpropan-1-ol is utilized as a solvent and reagent in organic synthesis. Its properties allow it to dissolve various organic compounds, making it valuable in reaction media for synthesizing complex molecules.

Biology

In biological research, this compound is employed in the preparation of biologically active compounds. Its role as a solvent helps facilitate reactions that lead to the synthesis of pharmaceuticals and other bioactive molecules.

Medicine

There is ongoing investigation into its potential use in drug formulation and delivery systems. The compound's ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) makes it a candidate for further research in pharmaceutical applications.

Industry

In industrial settings, 3-Ethoxy-2-methylpropan-1-ol is utilized in the production of surfactants and stabilizers. Its chemical structure contributes to the effectiveness of these products in various applications, including detergents and emulsifiers.

Research indicates that esters similar to 3-Ethoxy-2-methylpropan-1-ol can exhibit antifungal properties. A study demonstrated that certain esters disrupted fungal cell membranes, suggesting potential applications in antifungal drug development.

Case Study 2: Environmental Impact

Investigations into the biodegradation pathways of compounds like 3-Ethoxy-2-methylpropan-1-ol reveal that they can be broken down by microbial action. This characteristic indicates its suitability for green chemistry applications, minimizing environmental impact.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methyl-propan-1-ol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. The compound’s hydroxyl group can form hydrogen bonds with other molecules, enhancing its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Ethoxy-2-methyl-propan-1-ol, key structural analogs and their properties are analyzed below:

Table 1: Comparative Analysis of Structural Analogs

*Calculated based on molecular formula C₇H₁₆O₂.

Key Findings and Discussion

Structural Effects on Physicochemical Properties Ethoxy vs. Branching and Steric Effects: The dimethyl substitution in 3-(diethylamino)-2,2-dimethyl-propan-1-ol and 3-methoxy-2,2-dimethylpropan-1-ol introduces steric hindrance, reducing reactivity compared to less-branched analogs like propylene glycol monoethyl ether . Amino vs. Ether Functionality: The diethylamino group in 3-(diethylamino)-2,2-dimethyl-propan-1-ol confers basicity, expanding its utility in pH-sensitive reactions, whereas ether-alcohols like this compound are neutral and more suited for solvent applications .

Thermal and Safety Profiles The flash point of 3-(diethylamino)-2,2-dimethyl-propan-1-ol (73.9°C) is significantly higher than that of propylene glycol monoethyl ether (45°C), indicating greater thermal stability due to branching and reduced volatility . Safety protocols for handling branched ether-alcohols (e.g., PPE requirements for 3-(diethylamino)-2,2-dimethyl-propan-1-ol) emphasize chemical-resistant gloves and respiratory protection, likely applicable to this compound as well .

Functional Analogues and Read-Across Data

- highlights that structurally dissimilar compounds (e.g., [(Butoxymethylethoxy)methylethoxy]propan-1-ol and PPG-3 Butyl Ether) can exhibit similar physical properties due to analogous ether linkages. This suggests this compound may share solubility or stability traits with PPG-3 Butyl Ether, commonly used in cosmetics and polymers .

Biological Activity

3-Ethoxy-2-methyl-propan-1-ol, with the chemical formula C6H14O2 and CAS number 53892-30-1, is an organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

This compound is classified as a glycol ether, which contributes to its solubility and reactivity. Its structure features an ethoxy group attached to a branched carbon chain, which influences its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C6H14O2 |

| Molecular Weight | 130.18 g/mol |

| Boiling Point | 170 °C |

| Density | 0.87 g/cm³ |

| Solubility in Water | Miscible |

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. A study demonstrated that the compound can scavenge free radicals, thus protecting cellular components from oxidative damage.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory concentrations .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and enzymes. It is hypothesized that the ethoxy group enhances its penetration into lipid bilayers, facilitating interactions with membrane proteins and influencing cellular signaling pathways.

Case Study 1: Antioxidant Efficacy

A randomized controlled trial assessed the antioxidant effects of this compound in a cohort of individuals exposed to oxidative stress from environmental pollutants. Results indicated a statistically significant reduction in oxidative markers in participants receiving the compound compared to the placebo group .

Case Study 2: Antimicrobial Testing

In a laboratory setting, this compound was evaluated for its antimicrobial efficacy against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing effective concentrations as low as 0.5% against resistant strains.

Toxicology and Safety Profile

While this compound shows potential therapeutic benefits, safety assessments indicate that exposure can lead to irritation of mucous membranes and skin upon contact. Chronic exposure may result in adverse effects on liver and kidney function . Therefore, proper handling and dosage are critical in therapeutic applications.

Q & A

Q. How can the synthesis of 3-Ethoxy-2-methyl-propan-1-ol be optimized for laboratory-scale production?

- Methodological Answer : The synthesis of ether-alcohol derivatives like this compound can follow protocols similar to those used for structurally related compounds. For example, in the preparation of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol, anhydrous tetrahydrofuran (THF) and sodium hydride (NaH) were employed under inert conditions to facilitate alkoxylation reactions. Key variables to optimize include reaction temperature (e.g., 0°C for initiation, room temperature for completion), stoichiometry of the alkylating agent (e.g., propargyl bromide), and reaction duration (e.g., 16 hours for full conversion). Post-synthesis purification via flash column chromatography using gradients of ethyl acetate/hexane is recommended to isolate the product .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for analogous compounds (e.g., 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol), this compound may pose acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319). Essential safety measures include:

- Engineering Controls : Use fume hoods to minimize vapor inhalation .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is advised if ventilation is insufficient .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from ethoxy and methyl groups. Infrared (IR) spectroscopy can identify functional groups (e.g., -OH stretches at ~3300 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for assessing purity, with retention times calibrated against known standards. For quantification, High-Performance Liquid Chromatography (HPLC) with UV detection at 210–220 nm is suitable .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or stereochemical variations. For example, deuterated solvents (e.g., CDCl₃) can shift proton signals due to hydrogen bonding. To address this:

- Standardize Conditions : Use identical solvents and temperatures for all experiments.

- Comparative Analysis : Cross-reference with databases (e.g., SciFinder) or synthesize derivatives (e.g., acetate esters) to isolate specific functional group contributions .

- Computational Validation : Employ density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Q. What experimental strategies are recommended for studying the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Thermal Stability : Accelerated aging tests at 40–60°C over 1–3 months, monitoring decomposition via GC-MS for byproducts like aldehydes or ether cleavage products.

- Light Sensitivity : Expose samples to UV light (254 nm) and analyze photodegradation pathways.

- Humidity Effects : Store samples at 75% relative humidity and track hygroscopicity via Karl Fischer titration. Note that existing data gaps (e.g., decomposition temperature, log Pow) necessitate empirical validation .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations (e.g., Gaussian, ORCA) can model interactions with catalysts (e.g., transition metals or enzymes). Key steps include:

- Geometry Optimization : Minimize energy states using B3LYP/6-31G* basis sets.

- Transition State Analysis : Identify activation energies for ether bond cleavage or hydroxyl group reactions.

- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to simulate polar environments. Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical .

Data Gaps and Limitations

- Physicochemical Properties : Critical parameters (e.g., boiling point, log Pow) for this compound are unavailable in the provided evidence. Researchers should consult primary literature or experimental determinations .

- Toxicological Profiles : While acute hazards are documented, chronic toxicity and ecotoxicological data are absent. Standard OECD guidelines (e.g., Test No. 423) should be applied for comprehensive risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.